molecular formula C11H17N B8729220 N-isopropyl-N-methylbenzylamine

N-isopropyl-N-methylbenzylamine

Cat. No. B8729220
M. Wt: 163.26 g/mol
InChI Key: WFMUJLWWGDJDBF-UHFFFAOYSA-N
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Patent
US04820737

Procedure details

A flask containing N-methylbenzylamine (3.87 ml, 3.63 g, 0.03 moles), potassium carbonate (8.29 g, 0.06 moles) and 4-methyl-2-pentanone (100 ml) was treated with isopropyl bromide (2.69 ml, 0.03 moles) then heated under reflux for 18 hours. The reaction was checked by thin layer chromatography (tlc) to ensure the starting materials had been consumed. The reaction mixture was gravity filtered hot to remove the potassium salts and the filtrate was concentrated to an oil under reduced pressure on the rotovap. The oil was purified by flash chromatography (davisil 633, 20% ethyl acetate/hexane). The appropriate fractions were pooled and concentrated to an oil which was dissolved in anhydrous diethyl ether. The ether solution was treated with gaseous HCl. The ether was removed under reduced pressure. The residue was dissolved in absolute ethanol, treated with activated carbon, filtered, and cooled. The liquid was concentrated with acetone to remove traces of water. The solid was collected by vacuum filtration. m.p. 127.5°-128.5° C. Proton NMR (CDC13 +TMS) 1.36 doublet J= 6.66 Hz 3 H ipr methyl, 1.51 doublet J=6.66 Hz 3 H ipr methyl, 1.88 ppm NH+, 2.62 doublet J=5.04 Hz 3 H N-Methyl, 3.47 septette 1 H tertiary, 4.15 doublet J=6.05 Hz 2 H benzylic CH2 --, 7.28-7.42 5 H aromatic; C-13 (DMSO) ref:39.5, 131.16(11.88), 130.53(8.72), 129.12(5.74), 128.56 (10.92), 55.99(2.06), 55.11(7.14), 39.51(1.48), 34.36(6.93), 1845(3.11), 16.89(6.18), 15 19(5.20). EI Mass spec. M/e-(int) M+163(6.3), 148(40.7), 120(1.2), 92(8.0), 91(100), 90(1.5), 89(3.1), 78(2.2), 77(4.1), 65(18.8), 57(1.6), 56(8.1), 51(3.5), 44(6.0), 43(3.5) 42(11.8), 41(5.2).
Quantity
3.87 mL
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.69 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(=O)([O-])[O-].[K+].[K+].[CH:16](Br)([CH3:18])[CH3:17]>CC(C)CC(=O)C>[CH:16]([N:2]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:1])([CH3:18])[CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.87 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1
Name
Quantity
8.29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CC(C)=O)C
Step Two
Name
Quantity
2.69 mL
Type
reactant
Smiles
C(C)(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
had been consumed
FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
to remove the potassium salts
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to an oil under reduced pressure on the rotovap
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography (davisil 633, 20% ethyl acetate/hexane)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in anhydrous diethyl ether
ADDITION
Type
ADDITION
Details
The ether solution was treated with gaseous HCl
CUSTOM
Type
CUSTOM
Details
The ether was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in absolute ethanol
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
The liquid was concentrated with acetone
CUSTOM
Type
CUSTOM
Details
to remove traces of water
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration

Outcomes

Product
Name
Type
Smiles
C(C)(C)N(C)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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